molecular formula C19H38NaO7P B13399708 Palmitoyl

Palmitoyl

Cat. No.: B13399708
M. Wt: 432.5 g/mol
InChI Key: NWOPIWLNGYLZCJ-UHFFFAOYSA-M
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Description

Palmitoyl is a term often used to describe the this compound group, which is derived from palmitic acid, a common saturated fatty acid. Palmitoylation refers to the covalent attachment of this fatty acid to proteins, typically at cysteine residues, through a thioester linkage. This modification plays a crucial role in enhancing the hydrophobicity of proteins, thereby promoting their association with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl chloride, a key reagent for palmitoylation, can be synthesized through several methods:

    Phosphorus Trichloride or Phosphorus Pentachloride Reaction Method: This method involves the reaction of palmitic acid with phosphorus trichloride or phosphorus pentachloride.

    Solvent Reaction Method: This method uses solvents and thionyl chloride to convert palmitic acid to this compound chloride.

    Palmitic Acid Frit Reaction Method: This method avoids using solvents by employing excessive thionyl chloride as a solvent.

Industrial Production Methods

Industrial production of this compound chloride typically involves the palmitic acid frit reaction method due to its higher yield and efficiency. This method is more suitable for large-scale production as it minimizes the use of solvents and allows for the recycling of reagents .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl groups undergo various chemical reactions, including:

    Oxidation: this compound groups can be oxidized to form palmitic acid.

    Reduction: Reduction of this compound groups can yield palmitic alcohol.

    Substitution: Palmitoylation involves the substitution of hydrogen atoms in proteins with this compound groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitoyl groups have diverse applications in scientific research:

Mechanism of Action

Palmitoylation enhances the hydrophobicity of proteins, promoting their association with cellular membranes. This modification is reversible, allowing dynamic regulation of protein function. Palmitoyltransferases catalyze the attachment of palmitoyl groups to cysteine residues, while acyl-protein thioesterases remove them . This reversible process modulates protein localization, stability, and interactions, impacting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Palmitoyl

This compound groups are unique due to their reversible nature, allowing dynamic regulation of protein function. This reversibility distinguishes palmitoylation from other lipid modifications, making it a versatile tool for cellular regulation .

Properties

Molecular Formula

C19H38NaO7P

Molecular Weight

432.5 g/mol

IUPAC Name

sodium;(3-hexadecanoyloxy-2-hydroxypropyl) hydrogen phosphate

InChI

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1

InChI Key

NWOPIWLNGYLZCJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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